sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate
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Overview
Description
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a chemical compound with a complex structure that includes a piperazine ring, a tert-butoxycarbonyl group, and difluoropropanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with a tert-butoxycarbonyl group. The difluoropropanoate moiety is introduced through a series of reactions that may include halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoropropanoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the difluoropropanoate group with other functional groups.
Scientific Research Applications
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves its interaction with specific molecular targets. The piperazine ring and difluoropropanoate group are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propanoic acid
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is unique due to the presence of the difluoropropanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and bioactivity .
Properties
CAS No. |
2742657-90-3 |
---|---|
Molecular Formula |
C12H19F2N2NaO4 |
Molecular Weight |
316.3 |
Purity |
95 |
Origin of Product |
United States |
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